Thieno[2,3-c]pyridine-4-carboxylic acid
Overview
Description
Thieno[2,3-c]pyridine-4-carboxylic acid is a bicyclic heteroaromatic compound that combines a thiophene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly in the design of kinase inhibitors .
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-4-carboxylic acid derivatives have been identified as potent inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
The thieno[2,3-c]pyridine scaffold interacts with the hinge region of the kinase in a conserved mode . The ring nitrogen acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2, thereby modulating the function of GPCRs .
Biochemical Pathways
The inhibition of GRK2 by this compound derivatives affects the downstream signaling pathways of GPCRs . .
Result of Action
The inhibition of GRK2 by this compound derivatives can modulate the function of GPCRs . This modulation can potentially influence a wide range of physiological processes, given the broad role of GPCRs in the body .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-c]pyridine-4-carboxylic acid interacts with various biomolecules, particularly enzymes such as G protein-coupled receptor kinase 2 (GRK2) . The compound forms secondary interactions with the biological target of interest, with the ring nitrogen acting as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a kinase inhibitor . Kinases are crucial components of cell signaling pathways, and their inhibition can have profound effects on cellular function.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly enzymes . It acts as an ATP-mimetic kinase inhibitor, disrupting the normal function of kinases and leading to changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with enzymes like GRK2
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[2,3-c]pyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thieno[2,3-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the scaffold .
Scientific Research Applications
Thieno[2,3-c]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thieno[2,3-c]pyridine-4-carboxylic acid include:
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Another bicyclic heteroaromatic compound with similar chemical properties.
Thieno[2,3-b]pyridine derivatives: These compounds share the thiophene-pyridine scaffold but differ in the position of fusion.
Uniqueness
This compound is unique due to its specific fusion pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for use as a scaffold in the design of kinase inhibitors and other biologically active molecules .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFRQSMINJNGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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